4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl acetate
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Overview
Description
4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl acetate is an organic compound characterized by the presence of a benzodioxole ring and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 1,3-benzodioxole-5-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring can interact with various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl 3-nitrobenzenesulfonate
- [4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate
Comparison: Compared to similar compounds, 4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl acetate group allows for unique substitution reactions, while the benzodioxole ring contributes to its potential as an enzyme inhibitor .
Properties
Molecular Formula |
C16H13NO5 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C16H13NO5/c1-10(18)22-13-5-2-11(3-6-13)16(19)17-12-4-7-14-15(8-12)21-9-20-14/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
GDXHFLLYYDTXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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